Haloxyfop

Description

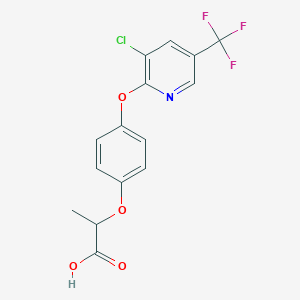

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO4/c1-8(14(21)22)23-10-2-4-11(5-3-10)24-13-12(16)6-9(7-20-13)15(17,18)19/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCUAJYOYBLQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69806-86-6 (hydrochloride salt) | |

| Record name | Haloxyfop [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7042019 | |

| Record name | Haloxyfop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69806-34-4 | |

| Record name | Haloxyfop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69806-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxyfop [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069806344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxyfop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOXYFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24TYO6H90H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Haloxyfop's Mechanism of Action in Monocots: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haloxyfop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) chemical class, renowned for its efficacy against annual and perennial grass weeds in broadleaf crops.[1][2] Its mode of action centers on the specific inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in susceptible monocot species.[3][4] This enzyme catalyzes the first committed step in the de novo biosynthesis of fatty acids, which are crucial for the formation of cell membranes.[3][5] By disrupting this vital pathway, this compound effectively halts the growth of weedy grasses, leading to their eventual death, while broadleaf crops remain largely unaffected due to a structurally different, insensitive form of the ACCase enzyme.[3][6] This document provides an in-depth technical overview of the biochemical and physiological mechanisms underpinning this compound's herbicidal activity, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Biochemical Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary target of this compound is the enzyme acetyl-CoA carboxylase (ACCase, EC 6.4.1.2).[3][7] In monocots, this enzyme is a homodimeric protein located in the chloroplasts and is highly sensitive to APP herbicides.[6][8] ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA, a critical building block for the synthesis of long-chain fatty acids.[5][9]

This compound acts as a potent and reversible inhibitor of ACCase.[10] Kinetic studies have demonstrated that it is a linear, noncompetitive inhibitor with respect to the three substrates of the enzyme: MgATP, bicarbonate (HCO₃⁻), and acetyl-CoA.[10] This suggests that this compound binds to a site on the enzyme distinct from the active site for these substrates, likely in the carboxyltransferase (CT) domain, thereby preventing the carboxylation of acetyl-CoA.[11][12] The inhibition of the transcarboxylation reaction (acetyl-CoA to malonyl-CoA) is more sensitive to this compound than the biotin carboxylation reaction.[10]

The disruption of fatty acid synthesis leads to a cascade of downstream effects. Without the necessary fatty acids, the plant cannot produce the phospholipids required for the formation and maintenance of cellular membranes.[3][4] This is particularly detrimental in rapidly growing tissues, such as the meristems, where cell division and expansion are constant.[13] The inability to form new membranes ultimately leads to a cessation of growth, cellular leakage, and necrosis, culminating in the death of the plant.[4][7]

Signaling and Metabolic Pathway

The following diagram illustrates the metabolic pathway inhibited by this compound.

Caption: Figure 1. This compound inhibits ACCase, blocking fatty acid synthesis.

Quantitative Data: ACCase Inhibition Kinetics

The inhibitory potential of this compound against ACCase has been quantified through kinetic studies. The following table summarizes the inhibition constants (Kis and Kii) for this compound with respect to the substrates of ACCase from a susceptible monocot species, Zea mays (maize). Kis represents the inhibition constant for the free enzyme, while Kii represents the inhibition constant for the enzyme-substrate complex.

| Substrate | Kis (μM) | Kii (μM) | Type of Inhibition | Reference |

| Acetyl-CoA | 0.36 | > Kis | Noncompetitive | [10] |

| HCO₃⁻ | 0.87 | < Kis | Noncompetitive | [10] |

| MgATP | 2.89 | < Kis | Noncompetitive | [10] |

Table 1: Inhibition constants of this compound for ACCase from Zea mays.

Experimental Protocols

In Vitro ACCase Inhibition Assay (Colorimetric Method)

This protocol outlines a non-radioactive method for determining the inhibitory effect of this compound on ACCase activity using a malachite green-based assay to quantify the phosphate released from ATP hydrolysis.[14][15]

Materials:

-

Crude enzyme extract from susceptible monocot tissue (e.g., etiolated maize shoots).

-

Assay buffer: 100 mM Tricine-KOH (pH 8.0), 0.5 M glycerol, 50 mM KCl, 2 mM DTT.

-

Substrate solution: 10 mM ATP, 10 mM MgCl₂, 30 mM NaHCO₃, 2.5 mM acetyl-CoA.

-

This compound stock solution (in a suitable solvent like DMSO).

-

Malachite green reagent (commercially available phosphate assay kit).

-

96-well microplate and microplate reader.

Procedure:

-

Enzyme Extraction: Homogenize fresh or frozen monocot tissue in extraction buffer. Centrifuge the homogenate to pellet debris and collect the supernatant containing the crude enzyme extract.

-

Assay Setup: In a 96-well microplate, add the assay buffer, varying concentrations of this compound (or solvent control), and the crude enzyme extract.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to each well.

-

Incubation: Incubate the microplate at a controlled temperature (e.g., 34°C) for a specific duration (e.g., 20 minutes).

-

Reaction Termination and Color Development: Stop the reaction and develop the color by adding the malachite green reagent according to the manufacturer's instructions. This reagent forms a colored complex with the inorganic phosphate released during the ACCase reaction.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 630 nm) using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of ACCase inhibition for each this compound concentration relative to the control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[15][16]

Whole-Plant Dose-Response Bioassay

This protocol describes a typical workflow for assessing the herbicidal efficacy of this compound on whole monocot plants.

Workflow Diagram:

Caption: Figure 2. Workflow for a whole-plant dose-response bioassay.

Procedure:

-

Plant Growth: Grow a susceptible monocot species (e.g., Avena fatua or Digitaria insularis) in pots under controlled greenhouse conditions until they reach the 3-4 leaf stage.[17]

-

Herbicide Application: Prepare a series of this compound-P-methyl dilutions. Apply the herbicide solutions to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control group.

-

Incubation: Return the treated plants to the greenhouse and monitor for a period of 14-21 days.

-

Assessment: At the end of the incubation period, visually assess the plants for injury (chlorosis, necrosis).

-

Data Collection: Harvest the above-ground biomass for each plant and measure the fresh weight. Dry the biomass in an oven until a constant weight is achieved to determine the dry weight.

-

Analysis: Express the biomass of treated plants as a percentage of the untreated control. Use non-linear regression analysis to fit a dose-response curve and calculate the GR₅₀ value (the dose required to cause a 50% reduction in plant growth).[16][17]

Selectivity and Metabolism

The selectivity of this compound between monocots (grasses) and dicots (broadleaf plants) is a key feature. This selectivity arises from the structural differences in the ACCase enzyme between these two plant groups.[3] Dicotyledonous plants possess a prokaryotic-type, multi-subunit ACCase in their chloroplasts that is insensitive to APP herbicides like this compound.[4] While they also have a sensitive eukaryotic form in the cytoplasm, the chloroplastidic pathway is sufficient for their survival.

This compound is typically applied as a methyl ester (this compound-P-methyl), which facilitates its absorption through the plant cuticle.[13][18] Once inside the plant, the ester is rapidly hydrolyzed to its biologically active acid form, this compound-P, which is then translocated via the phloem to the meristematic tissues where it exerts its inhibitory effect.[13][19]

Conclusion

This compound's mechanism of action in monocots is a well-defined process involving the potent and specific inhibition of acetyl-CoA carboxylase. This targeted disruption of fatty acid biosynthesis provides a highly effective and selective means of controlling grass weeds. A thorough understanding of this mechanism, supported by robust quantitative data and standardized experimental protocols, is essential for its continued effective use, for managing the evolution of herbicide resistance, and for the development of new herbicidal molecules with similar modes of action.

References

- 1. This compound-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]

- 2. Why this compound-P-methyl (D) is a Go-To Herbicide for Grass Weed Control in Broadleaf Crops [jindunchemical.com]

- 3. wssa.net [wssa.net]

- 4. botany - How does this compound control young grassy weeds in fields of broadleaved crops? - Biology Stack Exchange [biology.stackexchange.com]

- 5. News - Aryloxyphenoxypropionate herbicides are one of the mainstream varieties in the global herbicide market… [sentonpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. file.sdiarticle3.com [file.sdiarticle3.com]

- 8. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]

- 10. experts.umn.edu [experts.umn.edu]

- 11. scielo.br [scielo.br]

- 12. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by this compound and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-P-methyl Herbicides | POMAIS [allpesticides.com]

- 14. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 15. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. fao.org [fao.org]

- 19. openknowledge.fao.org [openknowledge.fao.org]

An In-depth Technical Guide to Haloxyfop-P-methyl: Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloxyfop-P-methyl is a selective, post-emergence herbicide renowned for its efficacy in controlling annual and perennial grass weeds in a variety of broadleaf crops.[1][2] As the active R-enantiomer of this compound-methyl, this compound offers enhanced herbicidal activity, allowing for lower application rates and a reduced environmental footprint.[3] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and relevant experimental methodologies associated with this compound-P-methyl.

Molecular Structure and Identification

This compound-P-methyl is the methyl ester of the R-enantiomer of this compound.[4] The molecule possesses a single chiral center, and it is this specific stereoisomer that confers the majority of its herbicidal properties.[3]

Chemical Name: methyl (R)-2-[4-(3-chloro-5-(trifluoromethyl)-2-pyridyloxy)phenoxy]propionate[5]

CAS Number: 72619-32-0[2]

Molecular Formula: C₁₆H₁₃ClF₃NO₄[5]

Molecular Structure:

Caption: 2D chemical structure of this compound-P-methyl.

Physicochemical Properties

A summary of the key physicochemical properties of this compound-P-methyl is presented in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and formulation development.

| Property | Value | Reference(s) |

| Molecular Weight | 375.7 g/mol | [6] |

| Physical State | Light amber colored liquid | [7] |

| Melting Point | 55-57 °C / 107-108 °C | [8][9] |

| Boiling Point | > 280 °C | |

| Water Solubility | 8.74 - 9.08 mg/L at 20 °C | |

| Vapor Pressure | 2.6 x 10⁻⁵ Pa at 20°C | [10] |

| LogP (Octanol-Water Partition Coefficient) | 4.0 | [10] |

| Density | 1.372 g/cm³ | [6] |

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound-P-methyl is a selective herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[1][11] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and play a vital role in plant growth and development.[3] By inhibiting this enzyme in susceptible grass species, this compound-P-methyl disrupts the production of lipids, leading to the cessation of growth and eventual death of the weed.[11] Broadleaf plants are generally not affected due to differences in the structure of their ACCase enzyme.[1]

Upon application, this compound-P-methyl is absorbed through the foliage and roots of the plant.[5] It is then rapidly hydrolyzed to its biologically active form, this compound-P acid.[10] This active metabolite is translocated through the plant's vascular system to the meristematic tissues, where it exerts its inhibitory effect on ACCase.[5]

Caption: Signaling pathway of this compound-P-methyl's herbicidal action.

Experimental Protocols

Synthesis of this compound-P-methyl

The commercial synthesis of this compound-P-methyl is a multi-step process designed to produce the herbicidally active R-enantiomer with high purity. A common synthetic route involves the following key steps:

-

Preparation of 2,3-dichloro-5-trifluoromethylpyridine: This intermediate is synthesized from 2-chloro-5-chloromethylpyridine through chlorination and subsequent fluorination reactions.[12]

-

Reaction with (R)-2-(4-hydroxyphenoxy) methyl propionate: The 2,3-dichloro-5-trifluoromethylpyridine is then reacted with (R)-2-(4-hydroxyphenoxy) methyl propionate in the presence of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylacetamide or DMSO.[7][12] This nucleophilic substitution reaction forms the ether linkage, yielding this compound-P-methyl.[7]

-

Purification: The crude product is subjected to a series of workup steps, including washing and vacuum distillation, to remove unreacted starting materials and byproducts, resulting in the purified this compound-P-methyl.[7]

Analytical Methodology for Quantification

The determination of this compound-P-methyl in technical materials and formulations is typically performed using High-Performance Liquid Chromatography (HPLC).

-

Principle: this compound-P-methyl (the R-enantiomer) is separated from its S-enantiomer and other impurities using a chiral stationary phase. Quantification is achieved by comparing the peak area of the analyte to that of an external standard.[13]

-

Instrumentation: An HPLC system equipped with a UV detector is commonly employed.[14]

-

Chromatographic Conditions (Example):

-

Column: A chiral column, such as Chiralcel OK, is used to achieve enantiomeric separation. A C18 column can be used for general quantification without chiral separation.[14]

-

Mobile Phase: A mixture of acetonitrile, water, and glacial acetic acid is a common mobile phase for reversed-phase HPLC.[14] For normal phase chiral separation, a mixture of heptane and isopropanol may be used.

-

Detection: UV detection at a wavelength of 280 nm is typically used.

-

-

Sample Preparation: A known amount of the sample is accurately weighed and dissolved in a suitable solvent, such as acetonitrile or a mixture of heptane and isopropanol.[14] The solution is then diluted to an appropriate concentration for HPLC analysis.

Metabolism in Plants

Following application, this compound-P-methyl is rapidly absorbed by the plant and undergoes hydrolysis to form the active herbicidal acid, this compound-P.[15] This is the primary metabolic step. Further metabolism can occur, leading to the formation of polar conjugates, such as glycosides.[15] The rate of metabolism and the nature of the metabolites can vary depending on the plant species.

Toxicological Profile

This compound-P-methyl is classified as harmful if swallowed.[4] It is also very toxic to aquatic life with long-lasting effects.[4] Studies in rats have indicated potential for hepatotoxicity, nephrotoxicity, and oxidative stress in testicular tissue at certain exposure levels.[16] As with any agrochemical, appropriate personal protective equipment should be used during handling and application.

Conclusion

This compound-P-methyl remains a valuable tool in modern agriculture for the selective control of grass weeds. Its efficacy is derived from its specific molecular structure and its targeted inhibition of the ACCase enzyme. A thorough understanding of its physicochemical properties, mechanism of action, and analytical methodologies is essential for its safe and effective use in research and agricultural applications.

References

- 1. pomais.com [pomais.com]

- 2. This compound-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]

- 3. This compound-P (Ref: DE 535 acid) [sitem.herts.ac.uk]

- 4. This compound-P-methyl | C16H13ClF3NO4 | CID 13363033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound-P-methyl Herbicides | POMAIS [allpesticides.com]

- 6. This compound-P-methyl | 72619-32-0 | FH34265 | Biosynth [biosynth.com]

- 7. This compound-P-methyl (Ref: DE 535) [sitem.herts.ac.uk]

- 8. This compound-methyl | Others 12 | 69806-40-2 | Invivochem [invivochem.com]

- 9. nacchemical.com [nacchemical.com]

- 10. openknowledge.fao.org [openknowledge.fao.org]

- 11. Why this compound-P-methyl (D) is a Go-To Herbicide for Grass Weed Control in Broadleaf Crops [jindunchemical.com]

- 12. CN103787961A - Efficient this compound-methyl synthesizing method - Google Patents [patents.google.com]

- 13. This compound-P-methyl [526.201] [cipac.org]

- 14. ppqs.gov.in [ppqs.gov.in]

- 15. fao.org [fao.org]

- 16. Hepatotoxicity, Nephrotoxicity and Oxidative Stress in Rat Testis Following Exposure to this compound-p-methyl Ester, an Aryloxyphenoxypropionate Herbicide - PMC [pmc.ncbi.nlm.nih.gov]

Haloxyfop uptake and translocation in plants

An In-depth Technical Guide to Haloxyfop Uptake and Translocation in Plants

Introduction

This compound is a selective, post-emergence herbicide widely utilized for the control of annual and perennial grass weeds in a variety of broadleaf crops, including soybeans, cotton, canola, and sugar beet.[1][2][3] It belongs to the aryloxyphenoxypropionate ("fop") chemical family.[4] The herbicidal efficacy of this compound is critically dependent on its absorption by the target weed, translocation to its site of action, and subsequent metabolic fate within the plant. Understanding these physiological and biochemical processes is paramount for optimizing its application, managing herbicide resistance, and developing new herbicidal compounds. This guide provides a comprehensive technical overview of the uptake, translocation, and mechanism of action of this compound in plants, tailored for researchers and scientists in the fields of agriculture and drug development.

Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition

The primary mode of action for this compound is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[4][5] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the formation of malonyl-CoA from acetyl-CoA.[5] This inhibition disrupts the production of phospholipids and triacylglycerols, which are essential components of cellular membranes.[5] The disruption of membrane synthesis, particularly in the highly active meristematic tissues, leads to a cessation of growth, loss of cellular integrity, and ultimately, the death of the grass weed.[5]

The selectivity of this compound between grasses (monocots) and broadleaf crops (dicots) is attributed to differences in the structure of the ACCase enzyme.[5] Dicots possess a prokaryotic form of ACCase in their chloroplasts which is insensitive to this compound, while grasses have a susceptible eukaryotic form in both their cytoplasm and chloroplasts.[5]

Originally produced as a racemic mixture, it was discovered that only the R-isomer (this compound-P) possesses significant herbicidal activity.[6][7] Modern formulations, such as this compound-P-methyl, exclusively use this active R-enantiomer to increase efficacy and reduce the environmental load of non-active compounds.[6][7][8]

Uptake and Metabolism

This compound is primarily applied as an ester, commonly this compound-P-methyl, to facilitate its penetration through the waxy leaf cuticle.[2][6]

Foliar and Root Absorption

The main route of entry into the plant is through foliar absorption.[9][10] Studies using radiolabeled ¹⁴C-haloxyfop-methyl have shown that foliar absorption can be almost complete within 48 hours of application.[9][11] The herbicide can also be taken up by the roots from the soil, though this is a less significant pathway for its post-emergence activity.[10]

Hydrolysis to the Active Form

Once absorbed into the leaf, the this compound ester is rapidly hydrolyzed by plant carboxylesterases into its biologically active acid form, this compound.[3][6][9] This conversion is swift, with studies showing that even after 2 days, very little of the applied ester remains in the treated leaves.[12] This rapid hydrolysis is a crucial activation step, as the ester form itself is not herbicidally active and does not appear in untreated parts of the plant.[6][12]

Factors Influencing Uptake

Several factors can influence the rate and extent of this compound absorption:

-

Adjuvants: The addition of adjuvants, such as crop oil concentrates (COC) or methylated seed oils (MSO), is essential for optimal performance.[4][13] These agents reduce the surface tension of spray droplets, improve spreading on the leaf surface, and enhance penetration through the cuticle.[14] Petroleum oil concentrate (POC) has been shown to result in greater foliar absorption than soybean oil concentrate (SBOC) or surfactants alone.

-

Environmental Conditions: High relative humidity (e.g., 70%) significantly increases both absorption and translocation compared to low humidity (30%).[15] This is because higher humidity hydrates the cuticle and keeps the herbicide in a soluble form on the leaf surface for a longer period.[16] Conversely, water stress can reduce herbicide uptake and efficacy.[17][18]

-

Rainfastness: Due to its rapid absorption, this compound is considered relatively rainfast. However, a rain-free period of at least one hour is generally recommended to ensure maximum uptake.[4]

Translocation in Plants

Following its conversion to the active acid form, this compound is readily mobile within the plant.

Translocation Pathway

This compound is a systemic herbicide that is translocated primarily via the phloem (symplastic pathway).[19] It moves from the treated leaves (source tissues) to areas of high metabolic activity and rapid growth (sink tissues), such as the meristems in the shoots and roots.[9][19] This ensures the herbicide accumulates at its target sites where cell division and membrane synthesis are most active.[5] While primarily phloem-mobile, some movement in the xylem (apoplastic pathway) can also occur.[20]

Factors Influencing Translocation

-

Plant Species: The extent of translocation can vary between different grass species. Studies have shown that tolerant soybean and highly susceptible shattercane plants translocated more ¹⁴C-haloxyfop than susceptible yellow foxtail.[11]

-

Water Stress: Plants under high water stress exhibit significantly reduced translocation of this compound out of the treated leaves compared to non-stressed plants.[17] This is a key reason for reduced herbicide performance in drought conditions.

-

Metabolism: In the untreated parts of the plant, unconjugated this compound acid is the major component of the residue, indicating that it is the primary form being translocated.[12] Over time, the plant metabolizes the this compound acid into less mobile polar conjugates, such as glycosides.[6][12]

Quantitative Data Summary

The following tables summarize key quantitative data on the absorption, translocation, and efficacy of this compound from various studies.

Table 1: Foliar Absorption of ¹⁴C-Haloxyfop-Methyl in Different Plant Species

| Plant Species | Time After Treatment (h) | Absorption (% of Applied ¹⁴C) | Reference |

|---|---|---|---|

| Soybean (Glycine max) | 48 | ~100% (Almost complete) | [9][11] |

| Shattercane (Sorghum bicolor) | 48 | ~100% (Almost complete) | [9][11] |

| Yellow Foxtail (Setaria glauca) | 48 | ~100% (Almost complete) | [9][11] |

| Chloris virgata (Susceptible) | 72 | ~85% | [21] |

| Chloris virgata (Resistant) | 72 | ~85% |[21] |

Table 2: Translocation of ¹⁴C from Treated Leaf in Different Plant Species

| Plant Species | Time After Treatment (h) | Translocation (% of Absorbed ¹⁴C) | Notes | Reference |

|---|---|---|---|---|

| Soybean (Glycine max) | 48 | Significant | More translocation than yellow foxtail. | [9][11] |

| Shattercane (Sorghum bicolor) | 48 | Significant | More translocation than yellow foxtail. | [9][11] |

| Yellow Foxtail (Setaria glauca) | 48 | Significant | Less translocation than soybean and shattercane. | [9][11] |

| Green Foxtail (Setaria viridis) | Not Specified | Greater under low water stress | Reduced translocation under high water stress. | [17] |

| Proso Millet (Panicum miliaceum) | Not Specified | Greater under low water stress | Reduced translocation under high water stress. |[17] |

Table 3: Efficacy of this compound on Grassy Weeds in Soybean | Herbicide Treatment | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference | | :--- | :--- | :--- | :--- | | this compound 10 EC | 75 | - | Less effective than higher doses. |[22] | | this compound 10 EC | 100 | - | Effective control, comparable to 125 g/ha. |[22][23] | | this compound 10 EC | 125 | 97.5 - 98.3 | Highest weed control efficiency among chemical treatments. |[22] |

Experimental Protocols

The study of herbicide uptake and translocation heavily relies on the use of radiolabeled compounds, most commonly with Carbon-14 (¹⁴C).[24] The following protocol is a synthesized methodology based on common practices for studying this compound behavior in plants.[24][25]

Plant Material and Growth Conditions

-

Select uniform plants of the target species (e.g., soybean, shattercane) at a specific growth stage (e.g., V2 stage for soybean).[11]

-

Grow plants in a controlled environment (greenhouse or growth chamber) with defined temperature, light, and humidity conditions.

Application of Radiolabeled this compound

-

Prepare a treatment solution containing ¹⁴C-haloxyfop-methyl of a known specific activity. The herbicide is typically dissolved in a solvent like acetone or ethanol and mixed with any required adjuvants.

-

Using a microsyringe, apply a precise volume (e.g., 10-20 µL) of the treatment solution as small droplets to a specific location on a mature leaf surface (e.g., the first trifoliate leaf of a soybean plant).[11][25]

-

Include non-treated plants as controls.

Harvest and Sample Processing

-

Harvest plants at predetermined time intervals after treatment (e.g., 2, 4, 8, 24, 48, 72 hours).[11][12]

-

Absorption Measurement:

-

Excise the treated leaf.

-

Wash the leaf surface with a solvent solution (e.g., 10 mL of water:methanol, 1:1 v/v) to remove unabsorbed herbicide.[26]

-

Analyze an aliquot of the leaf wash solution using Liquid Scintillation Counting (LSC) to quantify the amount of unabsorbed ¹⁴C.

-

Calculate absorbed radioactivity by subtracting the unabsorbed amount from the total amount applied.

-

-

Translocation Measurement:

-

Section the plant into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

Dry the plant sections.

-

Quantify the radioactivity in each section using biological oxidation. This process combusts the dried plant tissue, and the resulting ¹⁴CO₂ is trapped in a special scintillation cocktail.[25]

-

Measure the trapped ¹⁴CO₂ using LSC. The amount of radioactivity in parts other than the treated leaf represents the translocated herbicide.

-

Analysis of Metabolites

-

Homogenize plant tissue sections in a suitable solvent (e.g., acetonitrile) to extract the herbicide and its metabolites.

-

Concentrate the extract and analyze it using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.[3][15][27]

-

Identify and quantify the parent compound (this compound-methyl), the active acid (this compound), and polar conjugates by comparing their retention times or Rf values with known standards.[11]

Visualizations

This compound Uptake, Activation, and Translocation Pathway

Caption: Workflow of this compound from foliar application to target site accumulation.

Experimental Workflow for ¹⁴C-Haloxyfop Study

Caption: Standard protocol for quantifying herbicide uptake and translocation.

This compound's Biochemical Mode of Action

Caption: Inhibition of the fatty acid synthesis pathway by this compound.

References

- 1. pomais.com [pomais.com]

- 2. This compound-P-methyl Herbicide – Targeted Grass Weed Control [smagrichem.com]

- 3. fao.org [fao.org]

- 4. genfarm.com.au [genfarm.com.au]

- 5. botany - How does this compound control young grassy weeds in fields of broadleaved crops? - Biology Stack Exchange [biology.stackexchange.com]

- 6. fao.org [fao.org]

- 7. This compound-P (Ref: DE 535 acid) [sitem.herts.ac.uk]

- 8. Environmental behavior of the chiral herbicide this compound. 1. Rapid and preferential interconversion of the enantiomers in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Behavior of 14C-Haloxyfop-Methyl in Intact Plants and Cell Cultures | Weed Science | Cambridge Core [cambridge.org]

- 10. Acidic herbicide in focus: this compound - Eurofins Scientific [eurofins.de]

- 11. Behavior of 14C-Haloxyfop-Methyl in Intact Plants and Cell Cultures | Weed Science | Cambridge Core [cambridge.org]

- 12. fao.org [fao.org]

- 13. saskpulse.com [saskpulse.com]

- 14. Role of spray adjuvants with postemergence herbicides | Integrated Crop Management [crops.extension.iastate.edu]

- 15. Adjuvant Effects on Absorption, Translocation, and Metabolism of this compound-Methyl in Corn (Zea mays) | Weed Science | Cambridge Core [cambridge.org]

- 16. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 17. Plant Responses to this compound as Influenced by Water Stress | Weed Science | Cambridge Core [cambridge.org]

- 18. 2024.sci-hub.se [2024.sci-hub.se]

- 19. Translocation of Foliar-Applied Herbicides | Foliar Absorption and Phloem Translocation - passel [passel2.unl.edu]

- 20. ag.purdue.edu [ag.purdue.edu]

- 21. researchgate.net [researchgate.net]

- 22. isws.org.in [isws.org.in]

- 23. researchgate.net [researchgate.net]

- 24. scielo.br [scielo.br]

- 25. researchgate.net [researchgate.net]

- 26. Research Portal [scholarship.libraries.rutgers.edu]

- 27. academic.oup.com [academic.oup.com]

The Environmental Fate and Degradation of Haloxyfop: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxyfop is a selective post-emergence herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops. Its environmental fate and degradation are of significant interest to ensure its safe and effective use. This technical guide provides an in-depth overview of the core principles governing the environmental transformation of this compound, including its degradation pathways in soil and water, and its potential for bioaccumulation. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support research and development efforts.

This compound is typically used as an ester, such as this compound-methyl or this compound-etotyl. These esters are rapidly hydrolyzed in the environment to the active ingredient, this compound acid. The herbicidal activity is primarily attributed to the R-enantiomer of this compound acid.

Chemical Properties

A summary of the key chemical properties of this compound-P-methyl is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (R)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridyloxy]phenoxy}propanoic acid | [1] |

| CAS Number | 72619-32-0 | [1] |

| Molecular Formula | C16H13ClF3NO4 | [1] |

| Molecular Weight | 375.7 g/mol | [1] |

| Water Solubility | 9.08 mg/L at 25°C | [1] |

| Vapor Pressure | 7.3 x 10⁻⁷ Pa at 25°C | [1] |

| log Kow | 4.0 | [1] |

Environmental Fate and Degradation

Degradation in Soil

The degradation of this compound in soil is a multifaceted process involving both biotic and abiotic mechanisms. The primary transformation is the rapid hydrolysis of the ester form to this compound acid. This is followed by microbial degradation of the acid.

Aerobic Soil Metabolism:

Under aerobic conditions, this compound-P-methyl is rapidly hydrolyzed to this compound-P acid with a half-life of approximately 0.5 days.[2] This hydrolysis is primarily a chemical process, as it occurs at a similar rate in both sterile and non-sterile soil.[2] The resulting this compound-P acid is then degraded by soil microorganisms. The half-life of this compound-P acid in aerobic soil typically ranges from 9 to 21 days, but can be longer in subsoils with low organic carbon content (28 to 129 days).[2] The degradation proceeds through the cleavage of the ether linkage, leading to the formation of several metabolites, including 3-chloro-5-(trifluoromethyl)-2-pyridinol, and further degradation to carbon dioxide.[2]

Anaerobic Soil Metabolism:

Information on the anaerobic degradation of this compound is less abundant. However, the initial rapid hydrolysis of the ester to the acid is expected to occur under anaerobic conditions as well. The subsequent degradation of the acid is likely to be slower in the absence of oxygen.

Photolysis on Soil Surfaces:

Photolysis on the soil surface is not considered a major degradation pathway for this compound. Studies have shown that the degradation rates in the presence of light are similar to those in the dark, indicating that microbial degradation is the dominant process.[2]

Degradation in Aquatic Systems

In aquatic environments, the degradation of this compound is influenced by hydrolysis and photolysis.

Hydrolysis:

Similar to soil, this compound esters are rapidly hydrolyzed to this compound acid in water. The rate of hydrolysis is pH-dependent, being faster under alkaline conditions.

Photolysis in Water:

Photodegradation in water can be a significant pathway for the dissipation of this compound. One study found that this compound-methyl is highly unstable in natural waters when exposed to sunlight, with half-lives ranging from 9.18 to 47.47 minutes.[3] The photodegradation follows first-order kinetics and leads to the formation of various photoproducts.[3]

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of this compound in soil and water.

Table 1: Aerobic Soil Metabolism of this compound-P-methyl and this compound-P acid

| Compound | Soil Type | Temperature (°C) | Half-life (DT50) | Reference |

| This compound-P-methyl | Various | 20 | ~0.5 days | [2] |

| This compound-P acid | Various (n=8) | 20 | 9 - 21 days | [2] |

| This compound-P acid | Subsoils (low organic carbon) | 20 | 28 - 129 days | [2] |

Table 2: Photodegradation of this compound-methyl in Natural Waters

| Water Type | Half-life (minutes) | Percentage of Photodegradation | Reference |

| Distilled Water | 9.18 | 98% | [3] |

| Well Water (0.5m) | Not specified | 94.3% | [3] |

| Well Water (1m) | Not specified | 93% | [3] |

| Runoff Water | Not specified | 94.2% | [3] |

| River Water | 47.47 | 58.6% | [3] |

Mobility and Sorption

The mobility of this compound in soil is influenced by its sorption to soil particles. The sorption is primarily governed by the organic carbon content of the soil.

Sorption Coefficients:

The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the mobility of pesticides in soil. While specific Koc values for this compound were not found in the initial search, phenoxy acid herbicides generally have Koc values that indicate moderate to high mobility in soils with low organic matter and low mobility in soils with high organic matter.

Bioaccumulation

The potential for bioaccumulation of this compound in organisms is an important aspect of its environmental risk assessment.

In Aquatic Organisms:

The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. While specific BCF values for this compound in fish were not found in the provided search results, the log Kow of 4.0 suggests a potential for bioaccumulation.[1] However, rapid metabolism and excretion can mitigate this potential. Further studies are needed to definitively determine the bioaccumulation potential of this compound in various aquatic species.

Experimental Protocols

Aerobic Soil Metabolism Study

Objective: To determine the rate and pathway of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection and Characterization: Select at least three different soil types with varying textures, organic matter content, and pH. Characterize the soils for properties such as particle size distribution, organic carbon content, pH, and microbial biomass.

-

Test Substance: Use radiolabeled ([¹⁴C]) this compound-P-methyl to facilitate the tracking of the parent compound and its degradation products.

-

Incubation: Treat fresh soil samples (adjusted to 40-60% of their maximum water holding capacity) with the [¹⁴C]this compound-P-methyl solution at a concentration relevant to field application rates. Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) in flow-through systems that allow for the trapping of volatile organic compounds and CO₂.

-

Sampling: Collect triplicate soil samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Extract the soil samples with an appropriate solvent system (e.g., acetonitrile/water) to recover the parent compound and its metabolites.

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent compound and its degradation products. Identify the major metabolites using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Calculate the dissipation half-life (DT50) of this compound-P-methyl and this compound-P acid using first-order kinetics. Determine the formation and decline of major metabolites over time.

Photodegradation Study in Water

Objective: To determine the rate and pathway of this compound photodegradation in an aqueous solution.

Methodology:

-

Test Solution: Prepare a sterile aqueous buffer solution (e.g., pH 7) containing a known concentration of [¹⁴C]this compound-P-methyl.

-

Irradiation: Expose the test solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Maintain a constant temperature (e.g., 25°C).

-

Dark Control: Incubate a parallel set of test solutions in the dark under the same temperature conditions to serve as a control for abiotic hydrolysis.

-

Sampling: Collect samples from both the irradiated and dark control solutions at various time intervals.

-

Analysis: Analyze the samples by HPLC with a radioactivity detector to quantify the parent compound. Identify major photoproducts using LC-MS or GC-MS.

-

Data Analysis: Calculate the photodegradation half-life of this compound-P-methyl.

Signaling Pathways and Experimental Workflows

Caption: Aerobic soil degradation pathway of this compound esters.

Caption: Workflow for an aerobic soil metabolism study of this compound.

Conclusion

The environmental fate of this compound is characterized by the rapid hydrolysis of its ester forms to the herbicidally active this compound acid. In soil, the acid undergoes microbial degradation with a moderate half-life, while in water, photodegradation can be a significant dissipation pathway. The mobility of this compound in soil is dependent on the organic matter content. While its log Kow suggests a potential for bioaccumulation, further research is required to fully understand its bioconcentration in aquatic organisms. The provided experimental protocols offer a framework for conducting further studies to refine our understanding of the environmental behavior of this important herbicide. This knowledge is crucial for conducting accurate environmental risk assessments and ensuring the sustainable use of this compound in agriculture.

References

A Technical Guide to the Toxicological Effects of Haloxyfop on Non-Target Organisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of the herbicide Haloxyfop on a range of non-target organisms. This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate chemical family, primarily used to control annual and perennial grasses in broadleaf crops.[1][2] Its herbicidal activity stems from the R-enantiomer (this compound-P), which inhibits the enzyme acetyl-CoA carboxylase (ACCase), a critical component in fatty acid biosynthesis.[3][4] While effective against target weeds, its potential impact on other organisms within the ecosystem is a critical area of study. This document synthesizes key findings on its mechanisms of action, summarizes toxicological data across various species, details relevant experimental protocols, and visualizes key pathways and processes.

Primary Mechanisms of Toxic Action

This compound's toxicity, even in non-target organisms, is primarily linked to two mechanisms: the inhibition of lipid synthesis and the induction of oxidative stress.[5][6]

-

ACCase Inhibition: this compound targets and inhibits acetyl-CoA carboxylase (ACCase), the rate-limiting enzyme in the de novo fatty acid biosynthesis pathway.[3][5] This disruption impairs the production of essential fatty acids required for cell membrane integrity and other vital cellular functions, ultimately leading to cell death.[5]

-

Oxidative Stress: this compound has been shown to induce oxidative stress by generating reactive oxygen species (ROS).[5][7] An excess of ROS can overwhelm an organism's antioxidant defenses, leading to oxidative damage to crucial macromolecules like lipids, proteins, and DNA.[5][6] This cellular damage can manifest in various toxicological outcomes, including developmental defects and inflammation.[7][8]

In animals and the environment, ester forms of this compound, such as this compound-P-methyl, are rapidly hydrolyzed to the biologically active acid form, this compound-P.[2][9] This conversion is a critical step in its toxicokinetic profile.

Toxicological Effects on Aquatic Organisms

Aquatic ecosystems are particularly vulnerable to herbicide runoff. Studies have demonstrated a range of effects on fish, invertebrates, and amphibians.

Fish

This compound's toxicity to fish varies depending on the specific form and species. This compound-ethoxyethyl is generally more toxic than this compound-methyl.[1] Recent studies using zebrafish (Danio rerio) have elucidated specific developmental and systemic toxicities. Exposure to this compound-P-methyl has been shown to induce developmental defects, including spinal deformities, pericardial edema, and reduced heart rate.[7][8] It can also hamper vasculogenesis (blood vessel formation) and induce neurodegeneration.[7]

Table 1: Acute Toxicity of this compound to Fish

| Species | Chemical Form | Exposure Duration | LC50 Value | Reference |

| Rainbow trout (Oncorhynchus mykiss) | This compound-P-methyl | 96-hour | 460 µg/L | [9] |

| Rainbow trout (Oncorhynchus mykiss) | This compound-ethoxyethyl | 96-hour | 1.8 mg/L | [1] |

| Bluegill sunfish (Lepomis macrochirus) | This compound-ethoxyethyl | 96-hour | 0.28 mg/L | [1] |

| Fathead minnow (Pimephales promelas) | This compound-ethoxyethyl | 96-hour | 0.54 mg/L | [1][10] |

Aquatic Invertebrates

Aquatic invertebrates show varied sensitivity to this compound. The water flea, Daphnia, is a common model organism for ecotoxicological testing.

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Chemical Form | Exposure Duration | EC50 Value | Reference |

| Water flea (Daphnia magna) | This compound-ethoxyethyl | 48-hour | 4.64 mg/L | [1] |

| Water flea (Daphnia sp.) | Not Specified | 48-hour | 38 mg/L | [10] |

Algae and Aquatic Plants

Effects on primary producers like algae and aquatic plants are also a concern, as they form the base of the aquatic food web.

Table 3: Toxicity of this compound to Algae and Aquatic Plants

| Species | Endpoint | EC50/ErC50 Value | Reference |

| Green algae | ErC50 | >31 mg/L | [10] |

| Common duckweed (Lemna minor) | EC50 (14 days) | 0.00036 mg/L | [10] |

Toxicological Effects on Terrestrial Organisms

On land, non-target organisms can be exposed to this compound through spray drift, contaminated food sources, and soil contact.

Birds

Data indicates that this compound has low to moderate acute toxicity to birds.

Table 4: Acute and Dietary Toxicity of this compound to Birds

| Species | Endpoint | Value | Reference |

| Mallard duck (Anas platyrhynchos) | Oral LD50 | >2,150 mg/kg | [1] |

| Bobwhite quail (Colinus virginianus) | 8-day Dietary LC50 | >5,620 mg/kg | [1] |

| Bobwhite quail (Colinus virginianus) | LC50 | >1517 mg/kg bw | [10] |

Mammals

Mammalian toxicity studies are crucial for human risk assessment. The liver and kidneys are identified as primary target organs.[1][10][11] The Acceptable Daily Intake (ADI) for racemic this compound, this compound-R, and their methyl-esters has been established at 0-0.0007 mg/kg of body weight, with an Acute Reference Dose (ARfD) of 0.08 mg/kg bw.[2][9]

Table 5: Acute and Chronic Toxicity of this compound-methyl in Mammals

| Species | Endpoint | Value | Effects Noted | Reference |

| Rat | Acute Oral LD50 | 393 mg/kg | Reduced food intake, liver & kidney damage | [1] |

| Rat | Acute Oral LD50 (Male) | 337 mg/kg bw | - | [11] |

| Rat | Acute Oral LD50 (Female) | 545 mg/kg bw | - | [11] |

| Rabbit | Dermal LD50 | >5,000 mg/kg | Non-irritating to skin | [1] |

| Rat | Organ Toxicity | 100 mg/kg/day | Kidney damage | [1][10] |

| Mouse | 2-year Study | 0.6 mg/kg/day | Reduced body weight, increased liver weight | [1][10] |

Soil Organisms and Terrestrial Invertebrates

The impact on soil health is a key consideration. This compound has a relatively short half-life in soil, typically ranging from 2.6 to 4.9 days.[12][13] Studies on soil microbial communities show that this compound can cause an initial decrease in bacterial diversity, which may recover over time.[12][13] It can also increase the relative abundance of certain bacterial genera, some of which may be involved in its degradation.[12] However, other research suggests that single applications at recommended doses may have minimal non-target effects on overall soil microbial diversity and function.[14]

Table 6: Toxicity of this compound to Soil Organisms and Bees

| Organism Group | Species | Endpoint | Value | Reference |

| Soil Invertebrates | Earthworm | LC50 | 671 mg/kg | [10] |

| Terrestrial Invertebrates | Honeybee (Apis mellifera) | LD50 (48 hrs) | >200 µ g/bee | [10] |

Experimental Protocols & Methodologies

The data presented in this guide are derived from standardized toxicological studies. Understanding these methodologies is key to interpreting the results.

Aquatic Toxicity Testing (e.g., OECD 203 Fish, Acute Toxicity Test)

This protocol is used to determine the LC50 (the concentration of a chemical that is lethal to 50% of the test fish) over a 96-hour period.

-

Test Organism: A recommended fish species, such as the Rainbow trout (Oncorhynchus mykiss).[9]

-

Test Substance: this compound-P-methyl, dissolved in water to create a series of test concentrations (e.g., 93, 156, 259, 432, 720, 1200 µg/L).[9]

-

Experimental Setup: Fish are exposed to the test concentrations in a controlled environment (semi-static or flow-through system) for 96 hours. Key parameters like temperature, pH, and dissolved oxygen are monitored.

-

Endpoint: Mortality is recorded at regular intervals (e.g., 24, 48, 72, and 96 hours). The LC50 is then calculated using statistical methods.

-

Analytical Verification: The concentrations of this compound in the test water are analytically confirmed to ensure accurate exposure levels.

Zebrafish Embryo Development Assay

This assay assesses the effects of a chemical on the early life stages of a vertebrate model.

-

Test Organism: Zebrafish (Danio rerio) embryos.

-

Exposure: Embryos are placed in multi-well plates and exposed to various concentrations of this compound-P-methyl shortly after fertilization.

-

Duration: Typically 48 to 96 hours post-fertilization.

-

Endpoints: A range of developmental and physiological parameters are observed and measured, including:

-

Viability and Hatching Rate: Percentage of surviving and successfully hatched embryos.[7]

-

Morphological Defects: Incidence of abnormalities such as pericardial edema, yolk sac edema, and spinal curvature.[7][8]

-

Physiological Functions: Heart rate is measured.[7]

-

Molecular Analysis: Gene expression analysis (e.g., for apoptosis, inflammation, and vasculogenesis) is performed to understand the underlying mechanisms.[7]

-

Residue Analysis Methodology

Determining the concentration of this compound in environmental and biological samples is crucial for exposure assessment. These methods must account for this compound's tendency to form conjugates.[2][15]

-

Extraction & Hydrolysis: The sample (e.g., soil, plant tissue, animal tissue) is homogenized and subjected to extraction and hydrolysis, typically using a basic solution like methanolic sodium hydroxide (NaOH).[2][15] This step is critical to release the parent this compound acid from its various ester and natural conjugate forms.

-

Cleanup: The extract undergoes a cleanup process, often involving solvent partitioning and/or solid-phase extraction (SPE) with materials like Florisil, to remove interfering substances.[2][16]

-

Derivatization: The this compound acid is often converted back to an ester form (e.g., methylated or butylated) to make it suitable for gas chromatography (GC) analysis.[2][15]

-

Detection: The final determination is typically performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS/MS) for high sensitivity and specificity.[16][17] The Limit of Quantification (LOQ) for this compound in most matrices is typically in the range of 0.01–0.05 mg/kg.[2][15]

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. fao.org [fao.org]

- 3. This compound (Ref: DOWCO 453) [sitem.herts.ac.uk]

- 4. Acidic herbicide in focus: this compound - Eurofins Scientific [eurofins.de]

- 5. file.sdiarticle3.com [file.sdiarticle3.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound-P-methyl induces developmental defects in zebrafish embryos through oxidative stress and anti-vasculogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of this compound-p-methyl on the developmental toxicity, neurotoxicity, and immunotoxicity in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openknowledge.fao.org [openknowledge.fao.org]

- 10. assets.website-files.com [assets.website-files.com]

- 11. apps.who.int [apps.who.int]

- 12. Influence of the herbicide this compound-R-methyl on bacterial diversity in rhizosphere soil of Spartina alterniflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. fao.org [fao.org]

- 16. Determination of this compound-p-methyl Residue in Soil,Tobacco and Rape by HPLC | Semantic Scholar [semanticscholar.org]

- 17. academic.oup.com [academic.oup.com]

Haloxyfop's Impact on Plant Cell Cycle and Division: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloxyfop, a member of the aryloxyphenoxypropionate (APP) class of herbicides, is a potent inhibitor of acetyl-CoA carboxylase (ACCase) in susceptible grass species.[1][2] This enzyme catalyzes the first committed step in de novo fatty acid biosynthesis.[3][4] The inhibition of ACCase leads to a cascade of downstream effects, culminating in the cessation of cell division and eventual plant death.[5][6] This technical guide provides an in-depth analysis of the molecular and cellular consequences of this compound exposure, with a focus on its effects on the plant cell cycle and division. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and the underlying signaling pathways and experimental workflows are visualized.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound and other APP herbicides selectively target the carboxyltransferase (CT) domain of the homomeric ACCase found in the plastids of graminaceous plants.[6][7] This inhibition is competitive with respect to the acetyl-CoA substrate.[8] By blocking the conversion of acetyl-CoA to malonyl-CoA, this compound effectively halts the production of the building blocks required for fatty acid synthesis.[5][9] Fatty acids are essential components of cell membranes, and their depletion disrupts the formation of new membranes necessary for cell division and growth.[5]

Signaling Pathway of this compound's Herbicidal Action

Caption: this compound inhibits ACCase, blocking fatty acid synthesis and cell division.

Quantitative Effects on Cell Growth and Division

The inhibitory effects of this compound on plant growth and cell cycle progression have been quantified in various studies. These effects are typically dose- and time-dependent.

Table 1: Effect of this compound on Root Growth

| Plant Species | This compound Derivative | Concentration | Exposure Time | % Root Growth Inhibition | EC50 | Reference |

| Allium cepa | This compound-R-methyl | 0.5 mg/L | - | 22.55% | 2.38 mg/L | [10] |

| Allium cepa | This compound-R-methyl | 1.0 mg/L | - | 31.28% | 2.38 mg/L | [10] |

| Allium cepa | This compound-R-methyl | 2.0 mg/L | - | 48.09% | 2.38 mg/L | [10] |

| Allium cepa | This compound-R-methyl | 2.5 mg/L | - | 55.51% | 2.38 mg/L | [10] |

| Allium cepa | This compound-R-methyl | 5.0 mg/L | - | 71.06% | 2.38 mg/L | [10] |

| Sorghum bicolor | This compound | 10⁻⁶ M | 24 h | Complete Inhibition | - | [11] |

Table 2: Effect of this compound on Mitotic Index (MI)

| Plant Species | This compound Derivative | Concentration | Exposure Time | Mitotic Index (% of Control) | Reference |

| Sorghum bicolor | This compound | 10⁻⁶ M | 24 h | Near Zero | [11] |

| Sorghum bicolor | This compound | 10⁻⁸ M | 24 h | Reduced | |

| Allium cepa | This compound-R-methyl | 1.19 mg/L | 24 h | Significantly Decreased | [12] |

| Allium cepa | This compound-R-methyl | 2.38 mg/L | 24 h | Significantly Decreased | [12] |

| Allium cepa | This compound-R-methyl | 4.76 mg/L | 24 h | Significantly Decreased | [12] |

Table 3: Effect of this compound on Cell Cycle Progression and Macromolecule Synthesis in Oat (Avena sativa) Root Tips

| Parameter | This compound Concentration | Exposure Time | Effect (% of Control) | Reference |

| ³H-Leucine Incorporation | 2.7 x 10⁻⁴ M | 1 h | Almost Complete Absence | [13] |

| ³H-Labeled Dividing Cells | 2.7 x 10⁻⁴ M | 4 h | ~20% | [13] |

| ³H-Labeled Dividing Cells | 2.7 x 10⁻⁴ M | 8 h | Essentially Zero | [13] |

| ³H-Thymidine Incorporation | 2.7 x 10⁻⁴ M | - | Inhibited (not proportional to cell division reduction) | [13] |

| ³H-Uridine Incorporation | 2.7 x 10⁻⁴ M | 8 h | Enhanced | [13] |

Studies on oat root tips suggest that this compound arrests cells in the G2 phase of the interphase, likely by inhibiting the synthesis of proteins required for mitosis.[13]

Cytological and Genotoxic Effects

Beyond inhibiting the mitotic index, this compound has been shown to induce various cytological abnormalities and DNA damage.

Table 4: Chromosomal Aberrations (CAs) Induced by this compound-R-methyl in Allium cepa

| Concentration | Exposure Time | % Chromosomal Aberrations | Reference |

| 1.19 mg/L | 24 h | 4.4% | [10] |

| 2.38 mg/L | 24 h | 11.2% | [10] |

These aberrations can include chromosome bridges, fragments, and micronuclei, indicating both clastogenic (chromosome breaking) and aneugenic (spindle disrupting) effects.[14] Furthermore, comet assays have revealed that this compound can induce DNA damage in a concentration- and time-dependent manner.[12] Histological analyses of sorghum root tips treated with this compound revealed severe vacuolization of cells in the root apex, followed by a loss of visible cytoplasm and nuclei, ultimately leading to cell collapse.[11]

Experimental Protocols

Allium cepa Test for Cytotoxicity and Genotoxicity

The Allium cepa (onion) root tip assay is a widely used method for assessing the cytological and genotoxic effects of chemical compounds.[10]

Caption: Workflow for the Allium cepa cytotoxicity and genotoxicity assay.

Procedure:

-

Root Growth Inhibition: Measure the length of onion roots after exposure to different concentrations of this compound to determine the EC50 value.[10]

-

Mitotic Index (MI) Calculation: MI is calculated as the ratio of dividing cells to the total number of cells observed. A significant decrease in MI indicates cytotoxicity.[10]

-

Chromosomal Aberration (CA) Analysis: Score the frequency and types of chromosomal abnormalities in anaphase and telophase cells.[10]

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells.[10]

Procedure:

-

Cell Suspension Preparation: Prepare a single-cell suspension from this compound-treated and control root tips.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Scoring: Observe the slides under a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tails.[10]

Measurement of Macromolecule Synthesis

The incorporation of radiolabeled precursors is a common method to assess the synthesis of DNA, RNA, and proteins.[13]

Procedure:

-

Treatment: Expose plant root tips to this compound for various durations.

-

Radiolabeling: Incubate the root tips in a medium containing a radiolabeled precursor:

-

³H-thymidine for DNA synthesis.

-

³H-uridine for RNA synthesis.

-

³H-leucine for protein synthesis.

-

-

Extraction: Extract the respective macromolecules (DNA, RNA, or protein).

-

Quantification: Measure the amount of radioactivity incorporated into the macromolecules using a scintillation counter. A reduction in incorporation compared to the control indicates an inhibition of synthesis.[13]

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between this compound and its target, the carboxyltransferase (CT) domain of ACCase. These studies have confirmed strong binding interactions, providing a molecular basis for the observed inhibitory effects.[10][12] Docking studies have also suggested that this compound and its active form can bind to the minor groove of DNA, particularly in GC-rich regions, which may contribute to its genotoxic effects.[12]

Conclusion

This compound's primary mode of action is the inhibition of ACCase, leading to a depletion of fatty acids essential for cell membrane biogenesis. This disruption of lipid synthesis has profound consequences on the plant cell cycle, primarily causing an arrest in the G2 phase and a significant reduction in the mitotic index. Furthermore, this compound exhibits cytological and genotoxic effects, inducing chromosomal aberrations and DNA damage. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers investigating the cellular impacts of this compound and for professionals involved in the development of novel herbicides. The visualization of the signaling pathway and experimental workflows offers a clear conceptual framework for understanding the multifaceted effects of this potent herbicide.

References

- 1. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

- 2. file.sdiarticle3.com [file.sdiarticle3.com]

- 3. Fatty acid synthesis is inhibited by inefficient utilization of unusual fatty acids for glycerolipid assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 6. Searching of Novel Herbicides for Paddy Field Weed Management—A Case Study with Acetyl-CoA Carboxylase [mdpi.com]

- 7. Mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by pinoxaden - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. portlandpress.com [portlandpress.com]

- 10. Efficacy of this compound‐R‐Methyl on Allium cepa: Cyto‐Genotoxic and In Silico Docking Studies on the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histological and cytological effects of this compound on sorghum (Sorghum bicolor) and unicorn-plant (Proboscidea louisianica) root meristems [agris.fao.org]

- 12. Efficacy of this compound-R-Methyl on Allium cepa: Cyto-Genotoxic and In Silico Docking Studies on the Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of this compound and CGA-82725 on Cell Cycle and Cell Division of Oat (Avena sativa) Root Tips | Weed Science | Cambridge Core [cambridge.org]

- 14. researchgate.net [researchgate.net]

Biochemical Pathways Affected by Haloxyfop: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloxyfop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate class, widely utilized for the control of annual and perennial grass weeds in broadleaf crops. Its herbicidal activity stems from the specific inhibition of a key enzyme in fatty acid biosynthesis, leading to a cascade of metabolic disruptions and ultimately, cell death in susceptible plant species. This technical guide provides a comprehensive overview of the biochemical pathways affected by this compound, with a focus on its primary mechanism of action and secondary physiological consequences. Detailed experimental protocols for studying these effects are provided, along with a compilation of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the underlying molecular and cellular events.

Primary Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The primary target of this compound is the enzyme Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2).[1][2] ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1][2]

In plants, two main isoforms of ACCase exist: a heteromeric (prokaryotic-type) form found in the plastids of most plants, and a homomeric (eukaryotic-type) form located in the cytoplasm.[1] Grasses (monocots) are unique in that they possess the homomeric form of ACCase in both their cytoplasm and plastids. This compound and other aryloxyphenoxypropionate ("fop") herbicides are potent and specific inhibitors of the homomeric plastidic ACCase.[1] This selectivity is the basis for their use in controlling grass weeds in broadleaf crops (dicots), which rely on the herbicide-insensitive heteromeric ACCase in their plastids for fatty acid synthesis.[1]

The inhibition of ACCase by this compound is reversible and non-competitive with respect to the substrates MgATP and bicarbonate, but exhibits a more complex interaction with acetyl-CoA, suggesting it binds to the carboxyltransferase (CT) domain of the enzyme.[3] This binding prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby halting the production of malonyl-CoA.[1]

Biochemical Pathway: Fatty Acid Synthesis

The inhibition of ACCase by this compound directly disrupts the fatty acid synthesis pathway, which is crucial for the production of lipids necessary for cell membrane formation, energy storage, and signaling molecules. The pathway begins with acetyl-CoA and proceeds through a series of elongation steps, with malonyl-CoA serving as the two-carbon donor in each cycle.

Secondary Effects: Oxidative Stress

While the primary mode of action of this compound is the inhibition of fatty acid synthesis, a secondary effect observed in treated plants is the induction of oxidative stress. The disruption of lipid metabolism can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). This increase in ROS can overwhelm the plant's antioxidant defense system, leading to lipid peroxidation, protein damage, and ultimately, cell death.

A key indicator of lipid peroxidation is the accumulation of malondialdehyde (MDA), a product of polyunsaturated fatty acid degradation. Studies have shown that treatment with ACCase-inhibiting herbicides can lead to increased levels of MDA in susceptible plants. Concurrently, the activity of antioxidant enzymes such as superoxide dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and catalase (CAT), which breaks down hydrogen peroxide, may be altered as the plant attempts to mitigate the oxidative damage.

Quantitative Data

The following tables summarize key quantitative data regarding the biochemical effects of this compound.

Table 1: Inhibition of Acetyl-CoA Carboxylase (ACCase) by this compound

| Plant Species | Enzyme Source | Inhibitor | IC50 (µM) | Kis (µM) vs Acetyl-CoA | Kis (µM) vs HCO3- | Kis (µM) vs MgATP | Reference |

| Zea mays (Maize) | Suspension-culture cells | This compound | - | 0.36 | 0.87 | 2.89 | [3] |

| Hordeum vulgare (Barley) | - | This compound | - | 0.01 - 0.06 | - | - | [1] |

| Triticum aestivum (Wheat) | - | This compound | - | 0.01 - 0.06 | - | - | [1] |

| Poa annua (Resistant) | - | This compound | 962.2 (LD50 g ae ha⁻¹) | - | - | - | [4][5] |

| Poa annua (Susceptible) | - | This compound | 46.4 (LD50 g ae ha⁻¹) | - | - | - | [4][5] |

IC50: The concentration of inhibitor required to reduce enzyme activity by 50%. Kis: The inhibition constant for a competitive inhibitor. LD50: The lethal dose required to kill 50% of the population.

Table 2: Effects of this compound on Fatty Acid Composition (Hypothetical Data)

Note: Specific quantitative data on the changes in the fatty acid profile of susceptible plants after this compound treatment was not available in the searched literature. The following table is a hypothetical representation based on the known mechanism of action.

| Fatty Acid | Control (% of Total Fatty Acids) | This compound-Treated (% of Total Fatty Acids) | % Change |

| Palmitic Acid (16:0) | 25 | 20 | -20% |

| Stearic Acid (18:0) | 5 | 3 | -40% |

| Oleic Acid (18:1) | 10 | 7 | -30% |

| Linoleic Acid (18:2) | 40 | 30 | -25% |

| α-Linolenic Acid (18:3) | 20 | 15 | -25% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biochemical effects of this compound.

Acetyl-CoA Carboxylase (ACCase) Activity Assay (Malachite Green Method)

This colorimetric assay measures the activity of ACCase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP during the carboxylation of acetyl-CoA.

Materials:

-

Plant tissue (e.g., young leaves of a susceptible grass species)

-

Extraction Buffer: 0.1 M Tricine-HCl (pH 8.0), 15 mM KCl, 3 mM MgCl₂, 1 mM Dithiothreitol (DTT), 0.01% (w/v) Bovine Serum Albumin (BSA)

-

Assay Buffer: Extraction buffer containing 120 mM NaHCO₃ and 25 mM ATP

-

Substrate: Acetyl-CoA lithium salt solution (4.5 mM)

-

Malachite Green Stock Solution: 72.9 mg of malachite green dissolved in 3.31 ml of 12.1 M HCl, brought to a final volume of 200 ml with molecular-grade deionized water, and filtered.

-

Ammonium Molybdate Solution: 8.5 mM

-

Triton-X Solution: 10%

-

Malachite Green Termination Solution: Mix 5 ml of malachite green stock solution with 1.44 ml of 8.5 mM ammonium molybdate and 0.104 ml of 10% Triton-X. Prepare fresh.

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer (e.g., 1:3 w/v).

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

In a 96-well microplate, add 25 µl of the enzyme extract to each well.

-

Add 25 µl of this compound solution at various concentrations (or solvent control).

-

Add 150 µl of the assay buffer to each well.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 25 µl of the acetyl-CoA solution to each well.

-

Incubate the plate at 30°C for 20 minutes.

-

-

Termination and Measurement:

-

Stop the reaction by adding 25 µl of the malachite green termination solution to each well.

-

Incubate at room temperature for 15 minutes to allow for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi produced in each reaction.

-

Express ACCase activity as nmol Pi/min/mg protein.

-

For inhibition studies, plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)